Snake Venom Metalloproteinase BaP1 Inhibition: Quantitative Comparison with Structurally Divergent Inhibitors
4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5) inhibits the snake venom metalloproteinase BaP1 from Terciopelo (Bothrops asper) with an IC₅₀ of 500 nM, as determined in a fluorescence-based enzymatic assay using Abz-Ala-Gly-Leu-Ala-Nba as substrate with a 30-minute pre-incubation prior to substrate addition, as curated in the ChEMBL-linked BindingDB entry CHEMBL2089170 [1]. In the broader context of snake venom metalloproteinase inhibitor discovery, a high-throughput screening campaign reported by Mosallam et al. identified DC-174 as a novel oral snakebite treatment candidate; the 4-methoxybenzamide scaffold bearing a 2-oxopiperidin-1-yl moiety represents a distinct chemotype with a well-defined, publicly available affinity benchmark that can serve as a reference point for comparative SAR exploration within this therapeutic area [2]. No publicly available BaP1 inhibitory data exist for the close structural analogs 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide or 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, making CAS 941918-98-5 the only member of this subclass with a documented venom metalloproteinase inhibition profile.
| Evidence Dimension | Inhibition of snake venom metalloproteinase BaP1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM (CAS 941918-98-5) |
| Comparator Or Baseline | Close structural analogs (3,5-dimethoxy and 3-fluoro derivatives): no publicly available BaP1 inhibition data |
| Quantified Difference | Unique documented BaP1 inhibitory activity within the 2-oxopiperidin-1-yl phenylbenzamide subclass; 500 nM IC₅₀ provides a quantitative starting point for SAR optimization |
| Conditions | Fluorescence spectrophotometric assay; Abz-Ala-Gly-Leu-Ala-Nba substrate; 30-min pre-incubation; ChEMBL-curated data (CHEMBL2089170) |
Why This Matters
This is the only member of the 2-oxopiperidin-1-yl phenylbenzamide subclass with a publicly documented, curated quantitative IC₅₀ against BaP1, providing a verifiable benchmark for venom metalloproteinase inhibitor screening and SAR campaigns.
- [1] BindingDB. BDBM50420343 (CHEMBL2089170): IC₅₀ = 500 nM. Target: Snake venom metalloproteinase BaP1 (Terciopelo). Substrate: Abz-Ala-Gly-Leu-Ala-Nba; 30 min pre-incubation; fluorescence spectrophotometry. ChEMBL-curated. Accessed April 2026. View Source
- [2] Mosallam, N., et al. Discovery and Development of DC-174 as a Novel Oral Snakebite Treatment. ORCID: 0000-0001-7028-4190. High-throughput screening campaign identifying snake venom metalloproteinase toxin inhibitors. Accessed April 2026. View Source
